3-Amino-2-benzoyl-thiophene
Description
General Significance of Thiophene (B33073) Heterocycles in Organic Chemistry
Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone of organic chemistry. wisdomlib.orgnumberanalytics.com Its unique electronic properties and reactivity make it a valuable building block in the synthesis of complex molecules. numberanalytics.com Thiophene is an aromatic compound, exhibiting reactivity similar to benzene (B151609) in many of its reactions, such as nitration, halogenation, and acylation. wikipedia.orgcognizancejournal.com This aromaticity, coupled with the electron-donating effect of the sulfur atom, activates the ring towards electrophilic attack. numberanalytics.com
The significance of thiophene extends beyond fundamental organic synthesis. Thiophene derivatives are integral components in a wide array of functional materials and biologically active molecules. wisdomlib.orgcognizancejournal.com In materials science, their semiconductor properties are harnessed in the development of organic light-emitting diodes (OLEDs), solar cells, and thin-film transistors. cognizancejournal.com The ability to fine-tune the electronic properties of thiophene-based materials through chemical synthesis makes them a versatile alternative to traditional inorganic semiconductors. cognizancejournal.com
In medicinal chemistry, the thiophene ring is considered a "privileged scaffold." This means its structure is frequently found in compounds with a wide range of biological activities. nih.gov It can often replace a benzene ring in a biologically active molecule without a loss of activity, a concept known as bioisosterism. wikipedia.orgcognizancejournal.com This is exemplified by the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, which is a thiophene analog of piroxicam. wikipedia.org Thiophene derivatives have demonstrated a remarkable spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and antihypertensive properties. cognizancejournal.comnih.gov
Overview of 3-Amino-2-benzoyl-thiophene as a Key Scaffold for Academic Investigation
Within the vast family of thiophene derivatives, this compound and its analogs (often referred to as 2-amino-3-benzoylthiophenes or 2A3BTs) have garnered significant interest as a key scaffold for academic investigation. nih.govresearchgate.net These compounds are characterized by an amino group at the 3-position and a benzoyl group at the 2-position of the thiophene ring.
The primary driver for the intense research focus on this scaffold is its role as an allosteric modulator of G protein-coupled receptors (GPCRs), particularly the adenosine (B11128) A1 receptor (A1R). nih.govresearchgate.net Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, and can either enhance or inhibit the receptor's response to its natural ligand. This offers a more nuanced approach to drug action compared to traditional agonists or antagonists.
Numerous studies have explored the structure-activity relationships of 2-amino-3-benzoylthiophene derivatives, investigating how modifications to the benzoyl group and the thiophene core affect their allosteric activity. researchgate.netacs.org For instance, the presence and position of electron-withdrawing groups on the benzoyl moiety can significantly influence the compound's potency and efficacy as a positive allosteric modulator. nih.gov These investigations are crucial for the rational design of new therapeutic agents with improved selectivity and fewer side effects.
Beyond their applications in medicinal chemistry, 3-amino-2-benzoylthiophenes also serve as versatile synthetic intermediates. The amino and carbonyl groups provide reactive handles for further chemical transformations, allowing for the construction of more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines and other fused ring structures.
Historical Context of 2-Aminothiophene Chemistry
The chemistry of 2-aminothiophenes is a dynamic and extensive field within thiophene research. researchgate.netarkat-usa.org While methods for synthesizing substituted 2-aminothiophenes existed prior to the 1960s, they were often multi-step processes that were limited in scope and produced low yields. umich.edu A significant breakthrough occurred in the 1960s with the development of the Gewald reaction, named after its discoverer, Karl Gewald. wikipedia.orgnih.gov
The Gewald reaction is a multicomponent reaction that typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to produce a polysubstituted 2-aminothiophene. wikipedia.org This one-pot synthesis proved to be a versatile and efficient method for accessing a wide variety of 2-aminothiophene derivatives. researchgate.netarkat-usa.org The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.org
The advent of the Gewald reaction revolutionized 2-aminothiophene chemistry, making these compounds readily accessible for further study and application. researchgate.netarkat-usa.org It remains the most common and versatile method for the synthesis of this class of compounds to this day. nih.gov The development of variations and improvements to the Gewald reaction, such as the use of microwave irradiation to reduce reaction times, continues to be an active area of research. wikipedia.orgnih.gov The ability to easily synthesize diverse libraries of 2-aminothiophenes has been instrumental in exploring their biological activities and has solidified their importance as a privileged scaffold in medicinal chemistry and drug discovery. nih.govnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C11H9NOS |
|---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
(3-aminothiophen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C11H9NOS/c12-9-6-7-14-11(9)10(13)8-4-2-1-3-5-8/h1-7H,12H2 |
InChI Key |
UMCVZQMJGFTEHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CS2)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 2 Benzoyl Thiophene and Its Derivatives
Classical and Modern Approaches to the 3-Amino-2-benzoyl-thiophene Core
The construction of the this compound core has been achieved through several key synthetic reactions. These methods provide access to a variety of substituted analogs, which are crucial for studying structure-activity relationships.
Gewald Reaction Modifications and Expansions
The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes. acs.orgsemanticscholar.org It traditionally involves the condensation of a ketone with an α-methylene group, an activated nitrile, and elemental sulfur in the presence of a base. acs.orgsemanticscholar.org For the synthesis of 2-amino-3-benzoylthiophenes, benzoylacetonitrile (B15868) is a key activated nitrile. mdpi.com
Modifications to the classical Gewald reaction have been developed to improve yields, expand the substrate scope, and simplify procedures. One such modification involves a four-component reaction where an α-methylene carbonyl compound, an amine, ethyl cyanoacetate, and elemental sulfur are reacted in a one-pot process. arkat-usa.org This approach allows for the synthesis of 2-aminothiophene-3-carboxamide (B79593) derivatives. arkat-usa.org Another variation employs a Knoevenagel condensation followed by the Gewald reaction, which has been shown to be effective under mild conditions. researchgate.net For instance, the Knoevenagel condensation can be performed using hexamethyldisilazane (B44280) and acetic acid, followed by the Gewald reaction with an inorganic base in a THF/water mixture to suppress byproduct formation. researchgate.net
The use of microwave irradiation has also been explored to accelerate the Gewald reaction, leading to higher yields and shorter reaction times. evitachem.com Solid-supported synthesis has been another adaptation, facilitating easier product purification. semanticscholar.org
Table 1: Examples of Gewald Reaction Modifications for Thiophene (B33073) Synthesis
| Starting Materials | Catalyst/Conditions | Product Type | Reference(s) |
| Ketone, Activated Nitrile, Sulfur | Base (e.g., triethylamine, piperidine) | 2-Aminothiophene | semanticscholar.org |
| α-Methylene Carbonyl, Amine, Ethyl Cyanoacetate, Sulfur | Triethylamine, Water, Room Temperature | 2-Aminothiophene-3-carboxamide | arkat-usa.org |
| Ketone, Malononitrile (B47326) | Sodium Polysulfides, Water, 70 °C, Ultrasound | 2-Aminothiophene | mdpi.com |
| α-Amino Carbonyl, Sulfur, Ketone/Aldehyde | Microwave Irradiation | 2-Amino-3-benzoyl-4-methylthiophene | evitachem.com |
Multi-Component Reactions for One-Pot Synthesis
Multi-component reactions (MCRs) are highly efficient strategies for the synthesis of complex molecules like 3-amino-2-benzoyl-thiophenes in a single step from three or more reactants. researchgate.net These reactions are atom-economical and can generate diverse libraries of compounds.
One notable MCR for thiophene synthesis involves the reaction of α-cyanoacetate, chalcones, and elemental sulfur, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). organic-chemistry.org This method provides a convenient route to 2-aminothiophenes. organic-chemistry.org Another example is a four-component Gewald reaction that proceeds at room temperature in aqueous conditions, yielding 2-amino-3-carboxamide derivatives of thiophene. arkat-usa.org The use of catalysts like L-proline can also facilitate the one-pot synthesis of functionalized 2-aminothiophene scaffolds under mild conditions with high yields. organic-chemistry.org
Recently, a three-component reaction for the synthesis of 2,6-bis(1-coumarin-2-yl)-4-(4-substituted phenyl) pyridine (B92270) derivatives has been developed via a Chichibabin reaction of 3-acetyl coumarins, substituted aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) under acidic conditions. mdpi.com While not directly producing 3-amino-2-benzoyl-thiophenes, this highlights the versatility of MCRs in heterocyclic synthesis.
Table 2: Examples of Multi-Component Reactions for Thiophene Synthesis
| Reactants | Catalyst/Conditions | Product Type | Reference(s) |
| α-Cyanoacetate, Chalcones, Elemental Sulfur | DABCO | 2-Aminothiophenes | organic-chemistry.org |
| α-Methylene Carbonyl, Amine, Ethyl Cyanoacetate, Sulfur | Triethylamine, Water | 2-Aminothiophene-3-carboxamides | arkat-usa.org |
| Ketones, Malononitrile, Ethyl Acetoacetate, Sulfur | Eggshell/Fe3O4, Microwave, EtOH | 2-Aminothiophenes | researchgate.net |
| Carbonyl Compounds, Malononitrile/Ethyl Cyanoacetate, Sulfur | Iron Nanoparticles, Morpholine (B109124), Ethanol (B145695), Reflux | 2-Aminothiophenes | tandfonline.com |
Ring-Closing Reactions and Cyclocondensations
Ring-closing reactions and cyclocondensations are fundamental to the formation of the thiophene ring. In the context of this compound synthesis, these reactions often follow an initial condensation step. For example, in the Gewald reaction, after the formation of an α,β-unsaturated nitrile intermediate, a ring closure occurs. semanticscholar.org
One approach involves the reaction of ketene (B1206846) dithioacetals with ethyl bromoacetate (B1195939) in a basic medium, followed by a Dieckmann condensation to yield polysubstituted 3-aminothiophenes. tandfonline.com Another method describes the synthesis of 3,4-diaminothiophenes through the cleavage of a pyridine ring in 3-aminothien-4-ylpyridinium iodides, which are prepared via intramolecular cyclization. researchgate.net
The treatment of p-nitrophenylhydrazones of acetyl- and benzoyl-thiophene with polyphosphoric acid leads to ring closure, forming new heterocyclic systems with a fused pyrazole (B372694) ring. cdnsciencepub.com This demonstrates how ring-closing reactions can be used to build upon the thiophene core.
Strategic Routes for Regioselective Synthesis of Substituted 3-Amino-2-benzoyl-thiophenes
The regioselective synthesis of substituted 3-amino-2-benzoyl-thiophenes is crucial for developing analogs with specific biological activities. Friedel-Crafts acylation is a key reaction for introducing the benzoyl group at the 3-position of a pre-existing 2-aminothiophene ring, often requiring protection of the amino group first. acs.org
For benzo[b]thiophene derivatives, a regioselective alkylation process has been developed to prepare 2-(4-hydroxyphenyl)-3-[4-(W-substituted amino)alkoxybenzoyl]benzo[b]thiophene compounds. google.com This process involves the dissolution of the starting material in a polar solvent like dimethylsulfoxide in the presence of a base, followed by the addition of an alkylating agent. google.com
The synthesis of 4-substituted 2-aminothiophenes can be achieved selectively under modified Gewald conditions by reacting methylketone derivatives bearing a leaving group at the methyl group. researchgate.net The introduction of the sulfur atom occurs via nucleophilic displacement with sodium sulfide. researchgate.net
Catalytic Systems in the Preparation of this compound Analogs
Various catalytic systems have been employed to improve the efficiency and selectivity of reactions for synthesizing this compound analogs. Lewis acids like aluminum chloride are used as catalysts in Friedel-Crafts acylations to introduce the benzoyl group. google.comgoogle.com
In recent years, transition metal catalysts have gained prominence. For instance, palladium catalysts, such as Pd(OAc)2 with (o-tolyl)3P, are used for the cross-coupling of aryl bromides with thienyl aluminum reagents. organic-chemistry.org Rhodium catalysts have been used in the transannulation reaction between 1,2,3-thiadiazoles and alkynes for the highly regioselective synthesis of substituted thiophenes. organic-chemistry.org
Organocatalysts like L-proline and DABCO have also been shown to be effective for the one-pot synthesis of functionalized 2-aminothiophenes under mild conditions. organic-chemistry.org Furthermore, zinc chloride (ZnCl2) has been used as a Lewis acid catalyst in the cyclization of enaminones with urea (B33335) derivatives to form thieno[2,3-b]thiophene (B1266192) frameworks. mdpi.com The use of magnetic nanoparticles, such as eggshell/Fe3O4, as heterogeneous catalysts in MCRs for 2-aminothiophene synthesis has also been reported, offering advantages like easy separation and reusability. researchgate.nettandfonline.com
Table 3: Catalytic Systems in Thiophene Synthesis
| Reaction Type | Catalyst | Role of Catalyst | Reference(s) |
| Friedel-Crafts Acylation | Aluminum Chloride | Lewis Acid | google.comgoogle.com |
| Cross-Coupling | Pd(OAc)2 / (o-tolyl)3P | Cross-coupling of aryl bromides | organic-chemistry.org |
| Multi-component Reaction | L-proline | Organocatalyst for one-pot synthesis | organic-chemistry.org |
| Cyclization | Zinc Chloride (ZnCl2) | Lewis Acid | mdpi.com |
| Multi-component Reaction | Eggshell/Fe3O4 Nanoparticles | Heterogeneous catalyst | researchgate.nettandfonline.com |
| Gewald Reaction | Piperidinium Borate | Conjugate acid-base pair catalyst | researchgate.net |
Application of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including 3-amino-2-benzoyl-thiophenes, to reduce environmental impact. researchgate.net This involves the use of environmentally benign solvents, catalysts, and energy sources.
Water has been successfully used as a solvent in the synthesis of 2-aminothiophenes. For example, the reaction of ketones with malononitrile in the presence of sodium polysulfides can be carried out in water under ultrasound activation. mdpi.comresearchgate.net This method avoids the use of volatile organic solvents and can be performed under catalyst-free conditions. researchgate.net
The use of ionic liquids, such as [BMIM]BF4, as recyclable reaction media has also been explored. mdpi.com For instance, the PdI2/KI catalyzed synthesis of substituted thiophenes can be performed in [BMIM]BF4, allowing for the recovery and reuse of the catalyst. mdpi.com
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. evitachem.com Furthermore, the development of catalyst-free and solvent-free reaction conditions, where applicable, represents a significant step towards more sustainable synthetic processes. tandfonline.com
Chemical Derivatization and Structural Modification of 3 Amino 2 Benzoyl Thiophene
Functionalization of the Amino Group: Amidation and Alkylation Reactions
The primary amino group at the C3 position of the 3-amino-2-benzoyl-thiophene scaffold is a key site for nucleophilic reactions, allowing for straightforward functionalization through amidation and alkylation.
Amidation: The amino group readily reacts with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding N-(2-benzoyl-3-thienyl)amides. nih.gov For instance, treatment of the parent aminothiophene with acetic anhydride (B1165640) leads to the formation of the N-acetyl derivative. nih.gov This reaction is often carried out by refluxing the aminothiophene in excess acetic anhydride. nih.gov The general mechanism for aminolysis involves the nucleophilic attack of the amine on a carbonyl carbon of the anhydride, followed by the elimination of a carboxylate leaving group. libretexts.org These amidation reactions are not limited to simple anhydrides; a wide range of acyl groups can be introduced to explore structure-activity relationships in medicinal chemistry contexts.
Alkylation: While N-alkylation of 2-aminothiophenes can be challenging to achieve under mild conditions, it represents another avenue for derivatization. researchgate.net Direct alkylation with alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products. Alternative strategies, such as reductive amination or hydrogen-borrowing catalysis, offer more controlled methods for introducing alkyl substituents. nih.gov
The table below summarizes common functionalization reactions of the amino group.
| Reagent/Catalyst | Reaction Type | Product Class |
| Acetic Anhydride | Amidation | N-acetyl-3-amino-2-benzoyl-thiophene |
| Benzoyl Chloride | Amidation | N-benzoyl-3-amino-2-benzoyl-thiophene |
| Alkyl Halide | Alkylation | N-alkyl-3-amino-2-benzoyl-thiophene |
| Aldehyde/Ketone + Reducing Agent | Reductive Amination | N-alkyl/N,N-dialkyl-3-amino-2-benzoyl-thiophene |
Modifications of the Benzoyl Moiety: Aromatic Substitution and Side-Chain Elaboration
The benzoyl group offers two primary sites for modification: the peripheral phenyl ring and the carbonyl carbon.
Aromatic Substitution: The phenyl ring of the benzoyl moiety can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents. The position of substitution (ortho, meta, or para) is directed by the existing carbonyl group, which is deactivating and meta-directing, and any other substituents present on the ring. These modifications are often integral to tuning the electronic and steric properties of the molecule, which can be critical for biological activity. For example, derivatives with electron-withdrawing (e.g., halogens) or electron-donating (e.g., methyl, methoxy) groups on this ring have been synthesized to probe structure-activity relationships. mdpi.comnih.gov
Side-Chain Elaboration: The carbonyl group itself is a versatile functional handle. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride, introducing a new chiral center. mdpi.com This transformation from a planar ketone to a tetrahedral alcohol can significantly alter the molecule's three-dimensional shape and hydrogen-bonding capabilities. mdpi.com Compounds bearing this alcohol functionality have, in some studies, shown improved biological efficacy compared to their ketone counterparts. mdpi.com
The following table details representative modifications of the benzoyl moiety.
| Position of Modification | Reaction Type | Reagent/Catalyst | Resulting Functional Group |
| Phenyl Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitro (-NO₂) |
| Phenyl Ring | Electrophilic Aromatic Substitution | Br₂/FeBr₃ | Bromo (-Br) |
| Carbonyl Group | Reduction | NaBH₄ | Secondary Alcohol (-CH(OH)) |
Diversification of the Thiophene (B33073) Ring: Substitution at C4 and C5 Positions
The thiophene ring in this compound is electron-rich and susceptible to electrophilic substitution. The directing effects of the amino and benzoyl substituents influence the regioselectivity of these reactions. The amino group is a strong activating, ortho-, para-director (directing to C4), while the benzoyl group is a deactivating, meta-director (also directing to C4). The position C5, being an α-carbon adjacent to the sulfur atom, is also an inherently reactive site in thiophenes. researchgate.net
Electrophilic substitution reactions such as nitration and halogenation can be used to introduce functional groups at these positions. For instance, nitration can introduce a nitro group, which not only modifies the electronic properties of the ring but also serves as a handle for further transformations, such as reduction to an amino group. nih.gov Blocking the highly activated C5 position with a group like nitro can be a strategic move to prevent unwanted side reactions, such as dimerization, during subsequent synthetic steps like diazotization. nih.gov
The table below illustrates common substitution reactions on the thiophene ring.
| Position of Substitution | Reaction Type | Reagent/Catalyst | Resulting Functional Group |
| C5 | Nitration | HNO₃/H₂SO₄ | Nitro (-NO₂) |
| C5 | Halogenation | N-Bromosuccinimide (NBS) | Bromo (-Br) |
| C4/C5 | Vilsmeier-Haack Reaction | POCl₃/DMF | Formyl (-CHO) |
Synthesis of Fused Heterocyclic Systems from this compound Precursors
The vicinal amino and benzoyl groups in this compound make it an ideal precursor for the synthesis of a variety of fused heterocyclic systems through intramolecular cyclization reactions. semanticscholar.org This strategy is widely employed to build complex molecular architectures, particularly thienopyrimidines and other related fused rings.
Thieno[3,2-d]pyrimidines are readily synthesized from this compound derivatives. The annulation of the pyrimidine (B1678525) ring is typically achieved by reacting the aminothiophene with a reagent that can provide the necessary carbon and/or nitrogen atoms for the new ring. researchgate.net
Common methods include:
Reaction with Formamide (B127407): Heating the aminothiophene with formamide is a straightforward method to construct the pyrimidinone ring, yielding 4-phenylthieno[3,2-d]pyrimidin-4(3H)-one. nih.gov
Reaction with Isothiocyanates: Treatment with isothiocyanates (R-NCS) first forms a thiourea (B124793) derivative, which can then be cyclized under basic conditions to yield 2-thioxo-thienopyrimidinones. ekb.eg
Reaction with Orthoformates: Reaction with triethyl orthoformate followed by an amine (R-NH₂) can lead to the formation of 3-substituted thienopyrimidinones. nih.gov
The following table summarizes key cyclization reactions to form thienopyrimidines.
| Reagent(s) | Resulting Fused System |
| Formamide | Thieno[3,2-d]pyrimidin-4(3H)-one |
| Phenyl isothiocyanate, then base | 3-Phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one |
| Urea (B33335) | Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
| Ethyl Chloroformate, then amine | 3-Substituted-thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
The synthetic utility of this compound extends beyond thienopyrimidines. The ortho-amino-keto functionality can be exploited to construct other fused heterocycles, demonstrating its value as a versatile building block.
Thieno[3,2-b]pyridines: Friedländer annulation, which involves the condensation of an o-aminoaryl ketone with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), ethyl cyanoacetate), can be adapted to synthesize thieno[3,2-b]pyridine (B153574) derivatives. nih.govresearchgate.net
Thieno[3,2-e] nih.govacs.orgdiazepines: Condensation with α-amino acid esters or related compounds can lead to the formation of seven-membered diazepine (B8756704) rings fused to the thiophene core.
Pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazines: More complex polyheterocyclic systems can be accessed through multi-step sequences. For example, diazotization of the amino group followed by intramolecular cyclization onto an adjacent nucleophilic group can form a fused triazine ring. clockss.org
The table below provides examples of other fused systems derived from aminothiophene precursors.
| Reaction Type/Key Reagents | Resulting Fused Ring System |
| Friedländer Annulation (e.g., with malononitrile) | Thieno[3,2-b]pyridine |
| Condensation with α-amino acid esters | Thieno[3,2-e] nih.govacs.orgdiazepine |
| Diazotization and intramolecular cyclization | Thieno[3,2-d] acs.orgresearchgate.netsemanticscholar.orgtriazine |
Stereoselective Derivatization Strategies
While this compound itself is an achiral molecule, stereoselective derivatization can introduce chirality, leading to the synthesis of enantiomerically enriched compounds. Such strategies are of paramount importance in medicinal chemistry, where the biological activity of enantiomers can differ significantly.
A primary target for stereoselective modification is the carbonyl group of the benzoyl moiety. Asymmetric reduction of the ketone to a secondary alcohol can be achieved using chiral reducing agents or catalysts. For example, chiral borane (B79455) reagents or catalytic asymmetric hydrogenation can yield the (R)- or (S)-alcohol with high enantiomeric excess.
Another potential point for introducing stereochemistry is at the amino group or at the C4 position of the thiophene ring. For instance, alkylation reactions using chiral electrophiles or phase-transfer catalysts could potentially lead to stereoselective C- or N-alkylation, although such transformations are less commonly reported for this specific scaffold. The development of stereoselective methods for functionalizing the this compound core remains an area with potential for further exploration.
Reaction Mechanisms and Mechanistic Studies of 3 Amino 2 Benzoyl Thiophene Chemistry
Elucidation of Reaction Pathways in 3-Amino-2-benzoyl-thiophene Formation
The primary and most efficient method for the synthesis of this compound is the Gewald reaction. wikipedia.orgmdpi.comarkat-usa.org This multicomponent reaction provides a convergent and versatile route to polysubstituted 2-aminothiophenes. nih.govresearchgate.netnih.gov The reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. wikipedia.org For the specific synthesis of this compound, benzoylacetonitrile (B15868) serves as the active methylene nitrile component. mdpi.com
The generally accepted mechanism for the Gewald reaction, which leads to the formation of this compound, proceeds through several key steps:
Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound (often an α-mercaptoaldehyde or ketone formed in situ) and the active methylene group of benzoylacetonitrile. wikipedia.orgchemrxiv.orgchemrxiv.org The base, typically an amine like morpholine (B109124) or triethylamine, deprotonates the α-carbon of benzoylacetonitrile, generating a carbanion. nih.govumich.edu This carbanion then attacks the carbonyl carbon of the other reactant. Subsequent dehydration leads to the formation of a stable α,β-unsaturated nitrile intermediate. nih.govchemrxiv.org
Sulfur Addition: The next step involves the addition of elemental sulfur. The exact mechanism of sulfur addition is still a subject of some debate, but it is postulated to involve the attack of a carbanion, generated from the α,β-unsaturated nitrile intermediate, on the S8 ring, leading to the formation of a thiolate intermediate. wikipedia.orgchemrxiv.org Computational studies using Density Functional Theory (DFT) suggest that the reaction is initiated by the Knoevenagel-Cope condensation, followed by the opening of the elemental sulfur ring by the resulting intermediate to form polysulfide species. chemrxiv.orgchemrxiv.orgdigitellinc.comnjit.edu
Recent computational studies have provided a more detailed picture of the reaction energetics, suggesting that the cyclization of the monosulfide and subsequent aromatization is the main thermodynamic driving force, funneling various intermediates towards the final product. chemrxiv.orgchemrxiv.org
Understanding Rearrangement Processes Involving this compound Intermediates
While the Gewald reaction is generally a straightforward method for the synthesis of 2-aminothiophenes, the possibility of rearrangement processes, particularly under certain reaction conditions or with specific substrates, cannot be entirely ruled out. However, specific literature detailing rearrangement processes directly involving this compound intermediates is scarce.
In the broader context of thiophene (B33073) chemistry, rearrangements can occur, often driven by the formation of a more stable aromatic system or relief of steric strain. For instance, the Thorpe-Ziegler cyclization, a key step in the Gewald reaction, is itself a type of intramolecular rearrangement.
It is conceivable that under forcing conditions or with certain substitution patterns on the benzoyl ring or the thiophene core, side reactions or rearrangements could occur. For example, unexpected reaction pathways have been observed in the synthesis of related 2-amino-3-benzoylthiophenes, leading to the formation of thiophene-3-carbonitriles as byproducts. researchgate.net The exact mechanisms of such side reactions are often complex and may involve intermediates that can undergo alternative cyclization or fragmentation pathways.
Without direct experimental or computational studies on the rearrangement of this compound intermediates, any proposed mechanisms would be speculative. Further research is needed to fully understand the potential for and mechanisms of such rearrangements in this specific chemical system.
Reactivity Profiles of the Amino and Benzoyl Functional Groups within the Thiophene Scaffold
The chemical reactivity of this compound is characterized by the presence of three key reactive sites: the amino group at the 2-position, the benzoyl group at the 3-position, and the thiophene ring itself. The interplay between these functionalities dictates the molecule's behavior in various chemical transformations.
Reactivity of the Amino Group:
The amino group at the C-2 position is a versatile functional handle for further synthetic modifications. Its nucleophilic character allows it to react with a variety of electrophiles. tubitak.gov.tr
Acylation and Sulfonylation: The amino group can be readily acylated with acyl chlorides or anhydrides and sulfonylated with sulfonyl chlorides to form the corresponding amides and sulfonamides. mdpi.comresearchgate.net
Formation of Fused Heterocycles: The 2-amino group, in conjunction with the adjacent benzoyl group, provides a scaffold for the synthesis of various fused heterocyclic systems. For example, condensation reactions with appropriate reagents can lead to the formation of thieno[2,3-d]pyrimidines, thieno[2,3-b]pyridines, and other related structures of medicinal interest. nih.govnih.gov
Diazotization: The amino group can undergo diazotization reactions, although in some 2-aminothiophenes, this can lead to dimerization if the 5-position is unsubstituted. mdpi.com Blocking the 5-position, for instance with a nitro group, can circumvent this issue. mdpi.com
The reactivity of the amino group can be influenced by the electronic nature of substituents on the benzoyl ring and the thiophene core. Electron-withdrawing groups on the benzoyl ring can decrease the nucleophilicity of the amino group, while electron-donating groups can enhance it.
Reactivity of the Benzoyl Group:
The benzoyl group, being a ketone, exhibits characteristic carbonyl reactivity.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride. mdpi.com This transformation can be useful for modifying the biological activity of the molecule.
Condensation Reactions: The carbonyl group can participate in condensation reactions with active methylene compounds or other nucleophiles, although the reactivity might be lower compared to aliphatic ketones due to the electronic effects of the thiophene and phenyl rings.
Wittig-type Reactions: The benzoyl group can potentially undergo Wittig-type reactions to form alkenes, although this has not been extensively reported for this specific compound.
The reactivity of the benzoyl group is also influenced by the electronic environment. The electron-donating amino group at the adjacent position can slightly reduce the electrophilicity of the carbonyl carbon.
Reactivity of the Thiophene Ring:
The thiophene ring in this compound is an electron-rich aromatic system due to the presence of the amino group. This makes it susceptible to electrophilic substitution reactions. The directing effect of the amino group would favor substitution at the 5-position.
Solvent Effects and Catalysis in this compound Transformations
The conditions under which the Gewald reaction is performed, particularly the choice of solvent and catalyst, can significantly impact the yield, reaction rate, and even the product distribution in the synthesis of this compound.
Solvent Effects:
A variety of solvents have been employed for the Gewald reaction, with polar aprotic solvents like dimethylformamide (DMF) and ethanol (B145695) being common choices. mdpi.comtubitak.gov.tr The solvent plays a crucial role in solvating the reactants and intermediates, thereby influencing the reaction kinetics.
In recent years, there has been a growing interest in using "green" solvents to make the synthesis more environmentally friendly. nih.gov
Water: The Gewald reaction has been successfully carried out in water, often under ultrasound activation, which can lead to shorter reaction times and good yields. nih.gov
Ionic Liquids: Ionic liquids have also been used as recyclable solvents for the Gewald synthesis of 2-aminothiophenes. nih.gov
Solvent-Free Conditions: Mechanochemical methods, such as high-speed ball milling, have been developed for the solvent-free synthesis of 2-aminothiophenes, offering advantages in terms of reduced waste and potentially catalytic use of the base. mdpi.com
Catalysis:
The Gewald reaction is typically base-catalyzed. A variety of bases have been used, ranging from organic amines to inorganic bases.
Amine Catalysts: Organic bases such as morpholine, triethylamine, and piperidine (B6355638) are commonly used to facilitate the initial Knoevenagel-Cope condensation. mdpi.comumich.edu The basicity of the amine can influence the rate of the initial condensation step.
Inorganic Bases: Inorganic bases like sodium carbonate, sodium hydroxide, and potassium phosphate (B84403) have also been employed, particularly in two-step procedures or under specific reaction conditions. umich.edu
Acid-Base Catalysts: The use of ammonium (B1175870) salts, which can act as acid-base catalysts, has been shown to promote the Knoevenagel-Cope condensation and improve the yield of the final 2-aminothiophene. umich.edu
Solid-Supported Catalysts: To facilitate catalyst recovery and reuse, solid-supported catalysts have been developed. For example, N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber has been used as a recyclable catalyst for the Gewald reaction. nih.gov
Organocatalysts: L-proline has been reported as an effective organocatalyst for the three-component Gewald reaction. nih.gov
The catalyst not only promotes the initial condensation but can also influence the subsequent sulfur addition and cyclization steps. The choice of catalyst can be optimized to achieve high yields and selectivity for the desired this compound product. Furthermore, acid catalysts such as sulfuric acid or polyphosphoric acid can be employed in acylation reactions involving the benzoyl group. google.com
Interactive Data Table: Summary of Reaction Conditions for Gewald Synthesis of 2-Aminothiophenes
| Catalyst Type | Catalyst Example | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Organic Base | Triethylamine | DMF | 60 | 3-5 h | 41 | mdpi.comresearchgate.net |
| Organic Base | Morpholine | Ethanol | Reflux | 2-3 h | - | researchgate.net |
| Inorganic Base | Sodium Hydroxide | Deep Eutectic Solvent | - | - | 68-88 | nih.gov |
| Organocatalyst | L-proline | Ethanol | Reflux | - | - | nih.gov |
| Solid-Supported | N-methylpiperazine-functionalized polyacrylonitrile fiber | Ethanol | Reflux | 4 h | 65-91 | nih.gov |
| None (Ultrasound) | - | Water | 70 | 0.5-1 h | 42-90 | nih.gov |
| None (Mechanochemistry) | - | Solvent-free | - | - | Moderate | mdpi.com |
Advanced Spectroscopic and Analytical Characterization of 3 Amino 2 Benzoyl Thiophene
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (1D and 2D Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Amino-2-benzoyl-thiophene in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework, confirming the precise arrangement of atoms and functional groups.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The aromatic protons of the benzoyl group typically appear as a complex multiplet in the downfield region (around 7.3-7.8 ppm). The two protons on the thiophene (B33073) ring will present as distinct doublets, with their specific chemical shifts influenced by the electronic effects of the amino and benzoyl substituents. The protons of the amino group (NH₂) often appear as a broad singlet, the chemical shift of which can be solvent-dependent.
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The carbonyl carbon of the benzoyl group is characteristically deshielded, appearing at a significant downfield shift (often >185 ppm). The carbons of the phenyl and thiophene rings resonate in the aromatic region (typically 110-150 ppm). Assignments are confirmed by the number of attached protons, determined through techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
2D NMR Techniques: To unambiguously assign all signals and confirm the molecular skeleton, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, mapping the connectivity between adjacent protons, which is crucial for assigning the protons within the phenyl and thiophene rings.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on its attached proton's chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| Thiophene-H4 | ~6.8 - 7.2 (d) | ~120 - 125 | C2, C5, C3 |
| Thiophene-H5 | ~7.4 - 7.8 (d) | ~125 - 130 | C3, C4 |
| Amino (-NH₂) | Broad singlet (~5.0 - 6.0) | - | C3, C2 |
| Benzoyl (ortho-H) | ~7.7 - 7.9 (m) | ~128 - 130 | C=O, Benzoyl C-ipso |
| Benzoyl (meta/para-H) | ~7.3 - 7.6 (m) | ~127 - 133 | Other Benzoyl Carbons |
| Carbonyl (C=O) | - | ~185 - 195 | Benzoyl ortho-H, Thiophene H4 |
| Thiophene-C2 | - | ~115 - 125 | - |
| Thiophene-C3 | - | ~150 - 160 | - |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the functional groups within this compound by measuring the vibrations of its chemical bonds. The two methods are complementary; IR spectroscopy is more sensitive to polar functional groups, while Raman spectroscopy is better for non-polar, symmetric bonds. acs.org
Key Vibrational Modes:
N-H Stretching: The amino group (NH₂) typically shows two distinct stretching bands in the IR spectrum, corresponding to symmetric and asymmetric vibrations, usually found in the 3300-3500 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations from both the phenyl and thiophene rings are observed just above 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the benzoyl moiety is a prominent feature in the IR spectrum, typically appearing in the range of 1630-1680 cm⁻¹. Its exact position can indicate the degree of conjugation and potential intramolecular hydrogen bonding with the adjacent amino group.
C=C and C=N Vibrations: The aromatic ring stretching vibrations of the thiophene and benzene (B151609) rings occur in the 1400-1600 cm⁻¹ region.
C-S Stretching: The thiophene ring's C-S bond vibrations are typically weaker and found in the fingerprint region of the IR spectrum, often between 600-850 cm⁻¹. iosrjournals.org
Raman spectroscopy would be particularly useful for observing the symmetric C=C stretching modes of the aromatic rings and the C-S bond within the thiophene ring. mdpi.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
|---|---|---|---|
| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 (Medium-Strong) | Weak |
| Aromatic C-H | Stretch | 3000 - 3100 (Medium) | Strong |
| Carbonyl (C=O) | Stretch | 1630 - 1680 (Strong, Sharp) | Medium |
| Aromatic C=C | Ring Stretch | 1400 - 1600 (Multiple Bands) | Strong |
| Thiophene C-S | Stretch | 600 - 850 (Weak-Medium) | Medium |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the molecular mass of this compound, allowing for the unambiguous determination of its elemental formula (C₁₁H₉NOS). mdpi.com This technique can distinguish the target compound from other molecules with the same nominal mass but different atomic compositions.
Beyond accurate mass, tandem mass spectrometry (MS/MS) experiments are used to study the compound's fragmentation pathways. Upon ionization (e.g., via Electron Ionization or Electrospray Ionization), the molecular ion is formed and can then be fragmented. The resulting fragment ions provide valuable structural information. Common fragmentation patterns for this molecule would likely involve:
Loss of the phenyl group: Cleavage of the bond between the carbonyl carbon and the phenyl ring, resulting in a [M - C₆H₅]⁺ fragment.
Formation of the benzoyl cation: Cleavage resulting in the stable [C₆H₅CO]⁺ cation (m/z 105).
Cleavage of the thiophene ring: Fragmentation of the heterocyclic ring system, leading to characteristic sulfur-containing ions.
Understanding these fragmentation pathways is crucial for structural confirmation and for identifying related compounds in complex mixtures. nih.gov
Table 3: HRMS Data and Expected Fragments for this compound
| Species | Formula | Calculated m/z | Description |
|---|---|---|---|
| Molecular Ion [M]⁺ | C₁₁H₉NOS | 203.0405 | Parent ion |
| Fragment 1 | C₆H₅CO | 105.0340 | Benzoyl cation |
| Fragment 2 | C₅H₄NS | 110.0064 | Loss of benzoyl group |
| Fragment 3 | C₆H₅ | 77.0391 | Phenyl cation |
X-ray Crystallography for Definitive Solid-State Structure Elucidation and Conformational Analysis
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique yields accurate bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. mdpi.com
For this compound, crystallographic analysis would definitively establish the planarity of the thiophene ring and the orientation of the benzoyl and amino substituents relative to it. A key conformational feature is the dihedral angle between the plane of the thiophene ring and the plane of the phenyl ring of the benzoyl group. researchgate.net This angle is influenced by steric hindrance and electronic interactions between the two rings. Furthermore, X-ray analysis reveals intermolecular interactions, such as hydrogen bonding involving the amino group, which dictate how the molecules pack in the crystal lattice. In related structures, molecules are often linked by C—H⋯O or N—H⋯O hydrogen bonds, forming chains or more complex networks. nih.gov
Table 4: Key Structural Parameters from X-ray Crystallography (Illustrative)
| Parameter | Typical Value | Significance |
|---|---|---|
| C=O Bond Length | ~1.22 - 1.25 Å | Confirms double bond character |
| C-N Bond Length | ~1.35 - 1.40 Å | Indicates partial double bond character due to resonance |
| Thiophene C-S Bond Lengths | ~1.70 - 1.74 Å | Characteristic of the heterocyclic ring |
| Dihedral Angle (Thiophene-Phenyl) | 30 - 60° | Describes the twist between the two ring systems researchgate.net |
| Intermolecular Interactions | N-H···O, C-H···O | Determines crystal packing and solid-state properties nih.gov |
Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for assessing the purity of this compound and for analyzing reaction mixtures during its synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for separating the target compound from starting materials, byproducts, and other impurities. A typical method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer or acid modifier to ensure good peak shape. Detection is commonly performed using a UV-Vis detector, as the conjugated system of the molecule absorbs strongly in the UV region. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful analytical tool. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. The separated components then enter a mass spectrometer, which acts as a detector, providing both retention time data and a mass spectrum for each peak. This allows for the confident identification of the main compound and any impurities present by comparing their mass spectra to known databases. patsnap.com
Table 5: Typical Chromatographic Conditions for Analysis
| Technique | Parameter | Typical Condition |
|---|---|---|
| HPLC | Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile/Water | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at λmax (e.g., 254 nm, 320 nm) | |
| GC-MS | Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm) |
| Carrier Gas | Helium | |
| Temperature Program | Ramped oven temperature (e.g., 100°C to 300°C) | |
| Detection | Mass Spectrometry (EI mode) |
Computational Chemistry and Theoretical Investigations of 3 Amino 2 Benzoyl Thiophene
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For derivatives of 3-Amino-2-benzoyl-thiophene, DFT calculations elucidate the distribution of electrons and predict the molecule's chemical behavior. Such studies on related aminothiophene structures have been performed using methods like B3LYP with a 6-311++G(d,p) basis set. nih.gov
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's reactivity. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com In molecules related to this compound, such as methyl-3-aminothiophene-2-carboxylate, both the HOMO and LUMO are primarily delocalized over the thiophene (B33073) ring, forming a π-conjugated system. uj.ac.za
The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. uj.ac.zanih.gov This facilitates charge transfer within the molecule, which is crucial for many chemical reactions and biological interactions. nih.govnih.gov For example, a study on methyl-3-aminothiophene-2-carboxylate reported a HOMO-LUMO gap of approximately 4.537 eV, indicating high chemical reactivity. uj.ac.za DFT studies on similar 3-amino thiophene-2-carboxamide derivatives have calculated energy gaps, providing a reference for the expected electronic behavior of this compound. nih.gov
| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 3-Amino thiophene-2-carboxamide (General) | -5.6 to -5.8 | -1.4 to -1.6 | 4.0 to 4.2 | nih.gov |
| Methyl-3-aminothiophene-2-carboxylate | Not specified | Not specified | ~4.537 | uj.ac.za |
| Ethyl-2-amino-4-methyl thiophene-3-carboxylate | Not specified | Not specified | Adequate for charge transfer | nih.gov |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color scale to represent different potential values on the electron density surface.
Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these would be concentrated around the electronegative oxygen atom of the benzoyl group and the nitrogen atom of the amino group.
Blue regions denote positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack. These are typically found around the hydrogen atoms of the amino group and the thiophene ring.
Green regions represent neutral or zero potential.
MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are fundamental to ligand-receptor binding. nih.gov
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's stability and reactivity. nih.gov Key descriptors include:
Chemical Hardness (η): This measures the resistance of a molecule to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," indicating higher stability and lower reactivity.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), softness indicates a molecule's polarizability. "Soft" molecules are more reactive.
Electronegativity (χ): This describes the power of a molecule to attract electrons and is calculated as χ = -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): This quantifies the energy lowering of a molecule when it accepts electrons from the environment. It is defined as ω = χ² / (2η). A higher electrophilicity index points to a greater capacity to act as an electrophile.
These descriptors are crucial for comparing the reactivity of different derivatives and for understanding their interaction profiles in various chemical and biological systems. nih.gov
| Descriptor | Symbol | Value |
|---|---|---|
| Chemical Hardness | η (eV) | 2.09 |
| Electronegativity | χ (eV) | 3.64 |
| Electrophilicity Index | ω (eV) | 3.17 |
| Chemical Softness | S (eV-1) | 0.48 |
Data adapted from studies on structurally similar compounds. nih.gov
Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations can reveal its conformational flexibility, dynamic stability, and interactions with its environment, such as a solvent or a biological receptor. nih.gov
Molecular Docking Studies to Model Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. uj.ac.za This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate.
For compounds structurally related to this compound, docking studies have been performed to elucidate their interactions with various protein targets. For example, derivatives have been docked into the colchicine (B1669291) binding site of tubulin to explore their antimitotic activity. These studies reveal the specific interactions that anchor the molecule in the protein's active site. Key interactions often include:
Hydrogen Bonds: The amino group (-NH2) and the carbonyl group (C=O) of the this compound scaffold are prime candidates for forming hydrogen bonds with amino acid residues in a receptor.
Hydrophobic Interactions: The thiophene and benzoyl rings can engage in hydrophobic and π-π stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.
Docking simulations provide a static picture of the interaction, which can then be further refined and validated using methods like Molecular Dynamics simulations. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Correlation with Interaction Profiles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized molecules.
For classes of compounds including benzothiophene (B83047) and thienothiophene derivatives, 3D-QSAR analyses have been performed to correlate their structural features with anticancer activity. In a QSAR study, various molecular descriptors are calculated for each compound, such as steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and hydrophobic properties. These descriptors are then used to build a mathematical model that links them to the observed biological activity (e.g., IC50 values). Such models help to understand which structural modifications may enhance or diminish the desired biological effect, thereby guiding the rational design of more potent analogs.
Structure Activity Relationship Sar Studies in Receptor Modulation Contexts of 3 Amino 2 Benzoyl Thiophene Derivatives
Systematic Investigation of Thiophene (B33073) Ring Substituent Effects on Receptor Interaction
Modifications to the thiophene ring of the 2-amino-3-benzoylthiophene core have been shown to be critical in determining the allosteric modulatory activity of these compounds. The size, position, and nature of substituents can significantly alter binding affinity and efficacy.
Initial studies identified that small alkyl substitutions at the 4- and 5-positions of the thiophene ring were well-tolerated and could enhance activity. nih.gov The prototypical A1AR positive allosteric modulator (PAM), PD 81,723, features methyl groups at both the C4 and C5 positions. frontiersin.org Further exploration revealed that fusing a cycloalkyl ring to these positions, creating structures like tetrahydrobenzo[b]thiophene derivatives, often leads to more potent compounds compared to their simple 4,5-dimethyl counterparts. acs.org Specifically, tetrahydrobenzo[b]thiophene derivatives were found to be more potent than dihydrocyclopentadien[b]thiophene analogues. acs.org
Research has also shown that the positional arrangement of substituents is crucial. For instance, a study comparing 4-benzyl-5-arylthiophene derivatives with their regioisomeric 4-aryl-5-benzyl analogues found that the former possessed significantly greater positive allosteric modulatory activity, indicating a clear positional preference for bulky substituents. More extensive modifications, such as the introduction of diphenyl or phenyl-bromo substitutions, have also been investigated. nih.gov Compounds with a 5-bromo and 4-phenyl substitution pattern on the thiophene ring were found to be particularly potent allosteric enhancers. nih.gov In another series, a neopentyl group at the 4-position combined with a 5-arylethynyl substituent was highly effective in potentiating A1AR agonist binding and activation. nih.gov
| Position(s) | Substituent Type | Observed Effect on Activity | Reference Compound Example | Citation |
|---|---|---|---|---|
| C4 & C5 | Small Alkyl (e.g., Dimethyl) | Establishes baseline activity | PD 81,723 | frontiersin.org |
| C4 & C5 | Fused Cycloalkyl Ring (e.g., Tetrahydrobenzo) | Generally increases potency over dialkyl | Tetrahydrobenzo[b]thiophene derivatives | acs.org |
| C4 | Neopentyl | High efficacy, especially with C5-arylethynyl | - | nih.gov |
| C4 / C5 | Benzyl / Aryl (Regioisomers) | 4-Benzyl-5-aryl arrangement is preferred over 5-benzyl-4-aryl | - | |
| C4 & C5 | Phenyl / Bromo | 5-Bromo-4-phenyl substitution leads to potent enhancers | - | nih.gov |
Impact of Benzoyl Moiety Substituents on Ligand-Target Recognition and Binding Affinities
The benzoyl moiety is another critical region for SAR, as its substituents interact with a distinct pocket on the target receptor. The nature and position of substituents on this phenyl ring can fine-tune the compound's pharmacological profile, influencing not only its potency but also its capacity for biased signaling.
The prototypical enhancer PD 81,723 contains a 3-(trifluoromethyl)phenyl group, a substitution that has been shown to be optimal for activity in early studies. frontiersin.org The exploration of other substituents has revealed that the electronic properties of the group are highly influential. In a key study, two derivatives, differing only by the presence of an electron-withdrawing chloro group on the benzoyl ring, were found to have distinct signaling profiles. nih.govmonash.eduacs.org This demonstrated that subtle electronic changes in this region could stabilize different receptor conformations, leading to biased agonism. nih.govmonash.edu
Further research has explored the replacement of the phenyl ring with other aromatic or heteroaromatic systems. Replacing the phenyl with a naphthoyl moiety, for example, yielded several potent allosteric enhancers. acs.org Conversely, attempts to replace the phenyl ring with heterocycles capable of forming hydrogen bonds, such as 2-furanyl or 2-pyridinyl, resulted in a significant loss of activity. nih.gov However, bioisosteric replacement with an unsubstituted thienyl ring was well-tolerated and produced compounds with efficacy comparable to PD 81,723. nih.gov This collective evidence strongly suggests that the binding pocket that accommodates the benzoyl moiety is predominantly hydrophobic in nature. nih.gov
| Modification | Substituent/Replacement | Observed Effect on Activity/Profile | Reference Compound Example | Citation |
|---|---|---|---|---|
| Phenyl Ring Substitution | 3-Trifluoromethyl | Optimal for high activity | PD 81,723 | frontiersin.org |
| Phenyl Ring Substitution | 4-Chloro (Electron-withdrawing) | Can induce biased agonism | (2-amino-5-methyl-4-(3-(trifluoromethyl)phenyl)thiophen-3-yl)(4-chlorophenyl)methanone | nih.govmonash.edu |
| Aromatic System Replacement | Naphthoyl | Maintains or increases potency | - | acs.org |
| Aromatic System Replacement | Thienyl | Well-tolerated, comparable activity to phenyl | - | nih.gov |
| Aromatic System Replacement | Hydrogen-bonding heterocycles (Furanyl, Pyridinyl) | Significant decrease in activity | - | nih.gov |
Case Studies on Adenosine (B11128) A1 Receptor (A1AR) Allosteric Modulation by 2-Amino-3-benzoylthiophene Derivatives
The Adenosine A1 Receptor (A1AR) is the primary and most extensively studied target for 2-amino-3-benzoylthiophene derivatives. nih.gov These compounds were among the first allosteric modulators identified for any G protein-coupled receptor (GPCR) and have since become benchmark molecules for studying the mechanisms of allostery at A1AR. frontiersin.org Their primary mode of action is as Positive Allosteric Modulators (PAMs), meaning they enhance the binding and/or efficacy of the endogenous orthosteric agonist, adenosine. frontiersin.org
While many 2-amino-3-benzoylthiophene derivatives act as "pure" PAMs (having no effect on their own), some exhibit additional complexities such as allosteric agonism and biased agonism. researchgate.net Allosteric agonists are molecules that bind to the allosteric site but are capable of activating the receptor even in the absence of the orthosteric agonist. nih.gov
Biased agonism is a more nuanced phenomenon where a ligand preferentially stabilizes a subset of receptor conformations, leading to the activation of some intracellular signaling pathways over others. frontiersin.org Research has identified specific 2-amino-3-benzoylthiophene derivatives that act as biased allosteric agonists at the A1AR. nih.govmonash.edu A notable study compared two compounds, 8h and 8i, which differ only by a 4-chloro substituent on the benzoyl ring. nih.govmonash.eduacs.orgunimelb.edu.au In a functional assay measuring ERK1/2 phosphorylation, both compounds displayed agonistic activity. However, in an assay measuring cAMP inhibition, only the derivative with the chloro group (8i) showed significant potentiation of the orthosteric agonist. nih.govmonash.edu This indicates that a subtle structural modification can shift the signaling profile of the molecule, promoting functionally distinct receptor states. nih.govmonash.edu
The hallmark of 2-amino-3-benzoylthiophene PAMs is their ability to enhance the effects of orthosteric A1AR agonists like adenosine or its synthetic analogues (e.g., CPA, CCPA). frontiersin.orgacs.org This potentiation occurs through several mechanisms, most notably by decreasing the dissociation rate of the orthosteric agonist from the receptor. frontiersin.org By "locking" the agonist in the binding pocket for a longer duration, the PAM increases the apparent affinity and prolongs the signaling event.
This enhancement can be quantified in various assays:
Radioligand Binding Assays: PAMs increase the binding of radiolabeled agonists (like [3H]CCPA) to A1AR-expressing membranes. acs.org
Dissociation Kinetics: The ability of a PAM to slow the dissociation of a pre-bound radiolabeled agonist is a direct measure of its allosteric effect. acs.orgnih.gov An "AE activity score" can be calculated based on the percentage of the agonist-receptor complex remaining after a set time. nih.gov
Functional Assays: In cellular assays, PAMs shift the concentration-response curve of an orthosteric agonist to the left, indicating increased potency. This is often measured by quantifying the inhibition of cAMP production, a downstream effect of A1AR activation. acs.orgnih.gov
For instance, in one study, the AE activity score of the reference compound PD 81,723 was 19%, while more potent derivatives, such as 2-amino-5-bromo-3-benzoyl-4-phenylthiophenes, achieved scores as high as 91%. nih.gov
Decades of SAR studies have illuminated several key structural features required for the allosteric modulation of A1AR by 2-amino-3-benzoylthiophene derivatives.
The 2-Amino and 3-Keto Groups: Both the 2-amino group and the carbonyl oxygen of the 3-benzoyl group are essential for activity. Omission of either group leads to a significant loss of allosteric enhancement. frontiersin.org
Intramolecular Hydrogen Bond: It is proposed that an intramolecular hydrogen bond forms between the 2-amino group and the 3-keto oxygen. This interaction creates a pseudo-ring structure that planarizes and rigidifies the molecule, which is believed to be the active conformation for binding to the allosteric site. frontiersin.org
Thiophene Ring Substitutions: As detailed in section 7.1, bulky and lipophilic groups are generally favored at the C4 and C5 positions. Fused ring systems, such as in tetrahydrobenzo[b]thiophene derivatives, often confer higher potency. acs.org
Benzoyl Moiety: The pocket accommodating this group is largely hydrophobic. nih.gov Electron-withdrawing substituents, such as the 3-trifluoromethyl group in PD 81,723, are favorable. frontiersin.org The phenyl ring can be replaced by other hydrophobic moieties like naphthyl or thienyl but not by polar, hydrogen-bond-forming heterocycles. nih.govacs.org
Recent structural biology studies have begun to pinpoint the location of the allosteric binding site on the A1AR. This site is located on the outer surface of the receptor, in contact with the cell membrane, and involves residues from the second extracellular loop (ECL2). frontiersin.orgnih.govdoi.org This provides a structural basis for the observed SAR and will guide the future design of more potent and selective A1AR allosteric modulators.
Emerging Research Directions and Future Perspectives for 3 Amino 2 Benzoyl Thiophene
Development of Novel High-Throughput Synthetic Approaches for Complex 3-Amino-2-benzoyl-thiophene Architectures
The demand for diverse libraries of this compound derivatives for screening and optimization has spurred the development of novel high-throughput synthetic methodologies. Traditional synthetic routes are often linear and time-consuming, limiting the exploration of the vast chemical space possible with this scaffold.
Recent advancements in organic synthesis offer promising avenues for the rapid generation of complex this compound architectures. One such approach involves the use of multi-component reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. Adapting existing multi-component reactions or developing new ones specifically for the this compound core could significantly accelerate the synthesis of diverse compound libraries.
Furthermore, automated synthesis platforms are becoming increasingly accessible and sophisticated. These systems can perform reactions, purifications, and analyses in a high-throughput manner, enabling the rapid production of hundreds or even thousands of compounds. The integration of such platforms with novel synthetic methodologies will be crucial for building extensive libraries of this compound derivatives for biological screening. A study on the synthesis of a library of 40 novel thieno[2,3-b]pyridine (B153569) analogues, which incorporate a 3-amino-2-carboxamido scaffold with benzoyl tethers, highlights a convergent synthetic strategy that could be amenable to high-throughput approaches. mdpi.com This method involves the coupling of pre-synthesized fragments, allowing for a modular and efficient assembly of the final products. mdpi.com
Another key area of development is the exploration of novel catalytic systems to facilitate the synthesis of polysubstituted 3-aminothiophenes. For instance, a TBAI/TBHP catalyst system has been shown to enable the facile synthesis of highly functionalized 3-aminothiophenes from readily available allenes and thioamides under mild conditions. organic-chemistry.org Such methodologies, if adapted for the introduction of a benzoyl group at the 2-position, could provide efficient access to a wide range of complex derivatives.
The table below summarizes some emerging high-throughput synthetic approaches and their potential application to this compound synthesis.
| Synthetic Approach | Description | Potential for this compound |
| Multi-component Reactions | Combining three or more reactants in a single step to form a complex product. | Rapid generation of diverse scaffolds with various substituents on the thiophene (B33073) ring and the benzoyl moiety. |
| Automated Synthesis | Use of robotic platforms for high-throughput reaction execution, purification, and analysis. | Enables the creation of large libraries of analogues for screening purposes. |
| Convergent Synthesis | Assembly of complex molecules from several independently synthesized fragments. | Modular approach allowing for the facile introduction of diversity at multiple points of the molecule. mdpi.com |
| Novel Catalytic Systems | Development of new catalysts to improve efficiency, selectivity, and substrate scope. | Access to previously inaccessible or difficult-to-synthesize derivatives under milder reaction conditions. organic-chemistry.org |
Integration of Computational Design and Machine Learning for De Novo Compound Generation
Computational design and machine learning are revolutionizing the field of drug discovery by enabling the de novo design of molecules with desired properties. These approaches can significantly reduce the time and cost associated with identifying promising lead compounds. For this compound, these in silico methods can be employed to design novel derivatives with enhanced biological activity, improved pharmacokinetic profiles, and reduced off-target effects.
Quantitative Structure-Activity Relationship (QSAR) models, a cornerstone of computer-aided drug design, can be developed using existing data on this compound analogues to predict the biological activity of virtual compounds. nih.gov By combining various molecular descriptors with machine learning algorithms, robust and predictive QSAR models can guide the selection of the most promising candidates for synthesis and testing. nih.gov
Furthermore, deep learning and generative models are emerging as powerful tools for de novo compound generation. nih.gov These models can learn the underlying patterns in large chemical datasets and generate novel molecular structures that are likely to be active against a specific biological target. By training these models on known bioactive thiophene derivatives, it is possible to generate novel this compound architectures that have never been synthesized before. nih.gov This approach streamlines the discovery of pseudonatural products with designed biological activities. nih.gov
The integration of computational screening with synthetic efforts creates a powerful feedback loop. Computationally designed compounds can be synthesized and tested, and the resulting experimental data can be used to refine and improve the predictive models. This iterative process of design, synthesis, and testing can accelerate the optimization of lead compounds and the discovery of new drug candidates.
| Computational Method | Description | Application to this compound |
| QSAR Modeling | Statistical models that relate the chemical structure of a molecule to its biological activity. | Predict the activity of virtual analogues and guide the design of more potent compounds. nih.gov |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | Elucidate binding modes and identify key interactions for structure-based design. |
| Deep Learning/Generative Models | AI algorithms that can learn from data to generate new, original content. | De novo design of novel derivatives with desired properties. nih.gov |
| Virtual Screening | Computational techniques used to search large libraries of virtual compounds for potential hits. | Identify promising candidates for synthesis and biological evaluation from vast chemical databases. |
Exploration of Advanced Material Science Applications for this compound Derivatives
While the primary focus of research on this compound has been in medicinal chemistry, its inherent electronic and photophysical properties suggest potential applications in material science. The thiophene ring is a well-known building block for organic electronic materials due to its electron-rich nature and propensity for π-π stacking. beilstein-journals.org
Derivatives of 3-aminothiophene are considered crucial precursors for a variety of functional materials with applications in luminescence, redox processes, and electronic transport. mdpi.com The introduction of a benzoyl group at the 2-position and an amino group at the 3-position can significantly influence the electronic properties of the thiophene core, potentially leading to materials with tailored characteristics for specific applications.
One promising area of exploration is the use of this compound derivatives in organic light-emitting diodes (OLEDs) . The design of donor-π-acceptor (D-π-A) type molecules is a common strategy for developing efficient OLED emitters. beilstein-journals.orgbeilstein-archives.org The 3-amino group can act as an electron donor, while the 2-benzoyl group can function as an electron acceptor, creating an intramolecular charge transfer character that is often desirable for emissive materials. beilstein-journals.org Thienothiophene-based compounds have already been successfully used as emitters in OLEDs. beilstein-journals.org By systematically modifying the substituents on the benzoyl ring and the thiophene core of this compound, it may be possible to tune the emission color and efficiency of the resulting OLED devices. rsc.org
Another potential application lies in the field of organic semiconductors . Solution-processable organic semiconductors are of great interest for the fabrication of low-cost and flexible electronic devices such as organic thin-film transistors (OTFTs). researchgate.net The planarity of the thiophene ring and the potential for intermolecular interactions through hydrogen bonding from the amino group and π-stacking of the aromatic rings could facilitate charge transport. Research on benzo[b]thieno[2,3-d]thiophene derivatives has demonstrated their utility as solution-processable organic semiconductors. researchgate.net Exploring the semiconductor properties of crystalline or polymeric forms of this compound derivatives could lead to the development of new materials for organic electronics.
| Potential Application | Rationale | Key Properties to Investigate |
| Organic Light-Emitting Diodes (OLEDs) | Potential for intramolecular charge transfer character. | Photoluminescence quantum yield, emission wavelength, and device efficiency. beilstein-journals.orgbeilstein-archives.org |
| Organic Semiconductors | Planar aromatic structure and potential for intermolecular interactions. | Charge carrier mobility, on/off ratio in thin-film transistors. researchgate.net |
| Organic Photovoltaics (OPVs) | Potential as electron donor or acceptor materials. | Light absorption properties, energy levels (HOMO/LUMO), and power conversion efficiency. |
| Non-linear Optical Materials | Asymmetric electronic structure due to donor and acceptor groups. | Hyperpolarizability and second-harmonic generation efficiency. mdpi.com |
Investigations into New Biological Target Interactions beyond Established Modulatory Roles
While this compound derivatives have been extensively studied for their interactions with established biological targets, there is a growing interest in exploring their potential to modulate novel pathways and protein targets. This "target fishing" or "de-orphaning" approach can lead to the discovery of new therapeutic applications for this versatile scaffold.
One strategy is to screen libraries of this compound derivatives against a broad panel of enzymes and receptors to identify unexpected biological activities. For instance, various thiophene derivatives have shown inhibitory activity against a range of enzymes, including tubulin, nih.govnih.gov decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), nih.gov and HIV-1 non-nucleoside reverse transcriptase. mdpi.comnih.gov Screening this compound analogues against these and other enzyme families could reveal novel inhibitory activities.
Recent research has also highlighted the potential of thiophene-based compounds to inhibit novel targets such as branched-chain alpha-keto acid dehydrogenase kinase (BCKDK), which is implicated in metabolic diseases. google.com Furthermore, benzothiophene-chalcones have been identified as cholinesterase inhibitors, suggesting a role for thiophene derivatives in the treatment of neurodegenerative diseases. nih.gov Investigating the activity of this compound derivatives against such targets could open up new therapeutic avenues.
Moreover, understanding the off-target effects of existing this compound-based drugs can provide valuable insights into new biological interactions. By identifying the unintended protein targets of these compounds, researchers can repurpose them for new indications or design new derivatives with improved selectivity.
The following table lists some novel biological targets that could be explored for this compound derivatives, based on the activity of related thiophene compounds.
| Potential Novel Target | Rationale for Investigation | Potential Therapeutic Area |
| Tubulin | 2- and 3-aminobenzothiophene derivatives have shown potent antimitotic activity through tubulin inhibition. nih.govnih.gov | Cancer |
| DprE1 | Thiophene-arylamide derivatives are potent inhibitors of this essential enzyme in Mycobacterium tuberculosis. nih.gov | Tuberculosis |
| HIV-1 Reverse Transcriptase | Thiophene[3,2-d]pyrimidine derivatives are effective non-nucleoside inhibitors. mdpi.comnih.gov | HIV/AIDS |
| BCKDK | Thiophene-based compounds have been patented as BCKDK inhibitors. google.com | Metabolic diseases, such as diabetes |
| Cholinesterases | Benzothiophene-chalcones have demonstrated inhibitory activity. nih.gov | Alzheimer's disease and other neurodegenerative disorders |
| Efflux Pumps | 2-Aminothiophene derivatives can inhibit efflux pumps in Staphylococcus aureus, reversing antibiotic resistance. nih.gov | Infectious diseases |
Q & A
Q. What are the standard synthetic routes for 3-Amino-2-benzoyl-thiophene derivatives, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound derivatives typically involves cyclization or acylation reactions. For example:
- Route 1 (Acylation): Reacting thiophene precursors with benzoylisothiocyanate in 1,4-dioxane under ambient conditions yields benzoyl-substituted thiophenes. Isolation involves filtration after pouring the reaction mixture onto ice/water .
- Route 2 (Reflux with Anhydrides): Intermediate compounds (e.g., tetrahydrobenzothiophene derivatives) are reacted with cyclic anhydrides (e.g., succinic anhydride) in dry CH₂Cl₂ under nitrogen, followed by reflux and purification via reverse-phase HPLC (30%→100% MeCN/H₂O gradient). Yields range from 47% to 78% depending on substituents .
Key Optimization Parameters:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Dry CH₂Cl₂ | Prevents side reactions |
| Temperature | Reflux (~40°C) | Accelerates cyclization |
| Purification | Reverse-phase HPLC | Removes unreacted anhydrides |
Q. How are spectroscopic techniques (NMR, IR, LC-MS) applied to characterize this compound derivatives?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks to confirm substituent positions. For example, carbonyl (C=O) signals appear at δ ~165–170 ppm, while aromatic protons resonate between δ 6.5–8.0 ppm .
- IR Spectroscopy: Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH stretch at ~3300 cm⁻¹). Disappearance of anhydride peaks post-reaction confirms completion .
- LC-MS/HRMS: Validate molecular weight and purity. For instance, LC-MS (ESI+) for compound 30 ([M+H]⁺ = 378.12) aligns with theoretical values .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclohexyl or tert-butyl groups) influence the biological activity of this compound derivatives?
Methodological Answer:
- Case Study: Introducing a tert-butyl group at position 6 (e.g., compound 31 ) enhances lipophilicity, improving membrane permeability and antibacterial activity (MIC = 2 µg/mL against S. aureus) .
- SAR Analysis: Electron-withdrawing groups (e.g., -CN at position 3) increase electrophilicity, enhancing interactions with bacterial DNA gyrase. Computational docking (e.g., AutoDock Vina) can predict binding affinities .
Q. What computational strategies are used to predict the reactivity or stability of this compound derivatives?
Methodological Answer:
- DFT Calculations: Optimize geometries at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (FMOs). For example, HOMO-LUMO gaps < 4 eV suggest high reactivity .
- MD Simulations: Simulate solvation effects in water/DMSO to assess stability. Low RMSD (< 2 Å) over 50 ns trajectories indicates conformational stability .
Q. How can contradictory data on biological activity (e.g., antibacterial vs. anticancer) be resolved for structurally similar derivatives?
Methodological Answer:
- Mechanistic Profiling: Use transcriptomics (RNA-seq) to identify target pathways. For example, derivatives with a 3-carboxamide group (e.g., compound 31 ) upregulate apoptosis genes (BAX, CASP3) in cancer cells but not in bacterial models .
- Dose-Response Analysis: Compare IC₅₀ (cancer) vs. MIC (bacterial) values. Overlapping dose-efficacy ranges may indicate dual activity .
Data Contradiction Analysis
Q. Why do synthesis yields vary significantly between similar derivatives (e.g., 47% vs. 78%)?
Methodological Answer:
- Steric Effects: Bulky substituents (e.g., tert-butyl ) hinder anhydride access to the amino group, reducing yields .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates but increase side reactions (e.g., hydrolysis) compared to CH₂Cl₂ .
Key Research Tools
| Technique | Application | Example Reference |
|---|---|---|
| Reverse-phase HPLC | Purification of polar derivatives | |
| DFT/MD Simulations | Predicting reactivity/stability | |
| LC-HRMS | Molecular weight validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
